n-(4-Acetylthiazol-2-yl)-3-iodobenzamide

Description

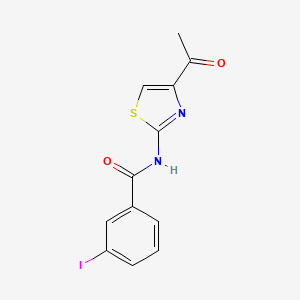

N-(4-Acetylthiazol-2-yl)-3-iodobenzamide is a heterocyclic compound featuring a benzamide core substituted with an iodine atom at the 3-position and a thiazole ring at the amide nitrogen. The thiazole moiety is further functionalized with an acetyl group at the 4-position. This structure combines the electron-withdrawing iodine atom and the hydrogen-bonding capabilities of the amide group, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition .

The compound is synthesized via multi-step organic reactions, often involving Suzuki coupling or condensation reactions. For example, in kinase inhibitor development, intermediates such as 3-aminoindazole derivatives are acylated and coupled with iodobenzamide precursors under palladium-catalyzed conditions . Its characterization typically involves IR, NMR (¹H and ¹³C), and mass spectrometry to confirm structural integrity .

Properties

Molecular Formula |

C12H9IN2O2S |

|---|---|

Molecular Weight |

372.18 g/mol |

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)-3-iodobenzamide |

InChI |

InChI=1S/C12H9IN2O2S/c1-7(16)10-6-18-12(14-10)15-11(17)8-3-2-4-9(13)5-8/h2-6H,1H3,(H,14,15,17) |

InChI Key |

QDQZSAYVZLXAEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Acetylthiazol-2-yl)-3-iodobenzamide typically involves the formation of the thiazole ring followed by the introduction of the iodinated benzamide group. One common method involves the reaction of 4-acetylthiazole with 3-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: n-(4-Acetylthiazol-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetylthiazole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, boronic acids, amines.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: n-(4-Acetylthiazol-2-yl)-3-iodobenzamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of thiazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active derivatives .

Medicine: Its structure suggests it could be a candidate for the design of inhibitors or modulators of specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of n-(4-Acetylthiazol-2-yl)-3-iodobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the iodinated benzamide moiety can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity Profiles

Research Findings and Mechanistic Insights

- Kinase Inhibition: The acetyl-thiazole and iodine in this compound enable selective binding to the "DFG-out" conformation of kinases like FLT3 and PDGFRα, a hallmark of type II inhibitors . In contrast, non-iodinated thiazoles (e.g., 9a–e in ) show weaker kinase affinity due to reduced hydrophobic interactions.

- Radiopharmaceutical Potential: While iodinated benzamides like N-(2-diethylaminoethyl)-4-iodobenzamide excel in tumor imaging, the target compound’s complexity limits its use in diagnostics but enhances therapeutic kinase targeting .

- Thermodynamic Stability: The acetyl group on the thiazole ring increases metabolic stability compared to non-acetylated analogues, as evidenced by prolonged in vitro half-life in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.